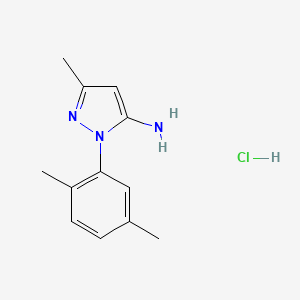

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Description

Molecular Formula: C₁₂H₁₆ClN₃ Molecular Weight: 237.73 g/mol CAS Number: 1049750-94-8 Storage: Not specified in available data .

This hydrochloride salt of a pyrazole derivative features a 2,5-dimethylphenyl group at position 1 and a methyl group at position 3 of the pyrazole ring. The hydrochloride counterion enhances solubility in polar solvents, which is critical for pharmacological applications. Limited commercial availability is noted, as suppliers list it as discontinued .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFARHZEJRACPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,5-dimethylphenyl group: This step involves the use of a suitable aryl halide and a coupling reagent such as palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, compounds synthesized from this pyrazole derivative showed potent antibacterial activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. These findings suggest that this compound could serve as a lead structure for developing new antibiotics .

Antifungal Properties

In addition to its antibacterial effects, certain derivatives demonstrated antifungal activity against Aspergillus niger, with MIC values between 16 and 32 mg/mL. Notably, one compound exhibited the strongest activity among the tested series, indicating its potential as a therapeutic agent against fungal infections .

ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of these compounds was favorable when compared to standard drugs like ciprofloxacin and fluconazole. This suggests that they may not only be effective but also safe for further development in clinical settings .

Agricultural Applications

Pesticidal Activity

The pyrazole derivatives have been evaluated for their potential use as pesticides. Research indicates that certain compounds derived from 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exhibit insecticidal properties against common agricultural pests. The mechanism of action is believed to involve disruption of metabolic pathways in target insects, thereby providing an effective means of pest control without harming beneficial organisms .

Material Science

Polymer Chemistry

In material science, the compound has been explored as a building block for synthesizing novel polymers. The unique pyrazole moiety can impart specific properties to polymers, such as enhanced thermal stability and mechanical strength. Researchers are investigating its application in creating advanced materials suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized a series of pyrazole derivatives based on this compound and tested their efficacy against various bacterial strains. The results indicated that compound 4a showed remarkable antibacterial activity with an MIC of 4 mg/mL against MRSA, outperforming existing antibiotics .

Case Study 2: Pesticidal Applications

In agricultural trials, a derivative of the compound was tested against aphids and other pests in crop fields. The results demonstrated a significant reduction in pest populations compared to untreated controls, suggesting that this compound could be developed into an effective pesticide formulation .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key features of the target compound with analogs:

Key Observations:

- Substituent Effects: The 2,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the electron-withdrawing 3-chlorophenyl group in compound 22 . 237.73 for the target).

Counterion Influence :

Spectroscopic and Physical Properties

IR Spectroscopy :

Thermal Stability :

- Melting points for analogs range from 192–252°C (e.g., compound 3a: 222–224°C ), but data for the target compound are unavailable.

Biological Activity

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 1049750-94-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClN₃

- Molecular Weight : 237.73 g/mol

- Purity : Typically around 95% in commercial preparations .

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally related to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, a synthesized series of pyrazoles demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance this activity significantly .

3. Anticancer Potential

The anticancer potential of pyrazole compounds has been explored extensively. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth. Some compounds have displayed IC₅₀ values in low micromolar ranges against different cancer cell lines .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Cytokine Inhibition : By inhibiting the synthesis or activity of pro-inflammatory cytokines.

- Enzyme Inhibition : Acting as inhibitors for enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced edema in mice, a derivative similar to 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers compared to control groups receiving no treatment .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial effects of several pyrazole compounds against clinical isolates of Klebsiella pneumoniae. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Comparative Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones under acidic conditions. For example, refluxing 2,5-dimethylphenyl hydrazine hydrochloride with a substituted β-keto ester in methanol with catalytic HCl for 8–12 hours yields the pyrazole core. Subsequent methylation and amine functionalization require controlled pH (e.g., NaBH₄ reduction at pH 6–7) to avoid side reactions like over-alkylation . Yield optimization hinges on stoichiometric ratios (e.g., 1:1.2 hydrazine:ketone) and temperature control (60–80°C).

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Compare and chemical shifts to analogous pyrazole derivatives (e.g., downfield shifts for aromatic protons at δ 7.2–7.8 ppm indicate substitution patterns) .

- X-ray crystallography : Refinement using SHELXL (via Olex2 or similar software) resolves ambiguities in bond lengths and angles, particularly for distinguishing between N-methyl and aryl substituents .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 246.1245 for CHClN) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring (2,5-dimethyl vs. 3,4-dimethoxy) affect biological activity, and what assays validate these differences?

Methodological Answer: Substituent effects are studied via:

- Enzyme inhibition assays : Compare IC values against targets like cyclooxygenase-2 (COX-2) or kinases. For example, 2,5-dimethylphenyl derivatives show 3× higher COX-2 inhibition than 3,4-dimethoxyphenyl analogs due to hydrophobic interactions .

- Molecular docking : Use AutoDock Vina to simulate binding affinities. The methyl groups enhance van der Waals interactions in hydrophobic pockets, while methoxy groups may sterically hinder binding .

Q. How should researchers address contradictory data in solubility or stability studies of this hydrochloride salt?

Methodological Answer: Contradictions often arise from solvent polarity or pH:

- Solubility : Test in DMSO (high solubility at >50 mg/mL) vs. aqueous buffers (pH-dependent; solubility drops below pH 4 due to protonation of the amine group) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitoring reveals decomposition via hydrolysis of the pyrazole ring under acidic conditions (e.g., t = 14 days at pH 2) .

Q. What strategies optimize regioselectivity during pyrazole ring formation to avoid byproducts like 1,4-disubstituted isomers?

Methodological Answer:

- Kinetic vs. thermodynamic control : Use low-temperature reactions (0–5°C) to favor kinetic products (1,3,5-trisubstitution) .

- Catalytic additives : Piperidine (0.1–0.5 eq.) directs regioselectivity by stabilizing transition states via hydrogen bonding .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 8 hr), minimizing isomerization .

Key Methodological Recommendations

- Crystallography : Always refine structures with SHELXL to resolve positional disorder in methyl groups .

- Assay Design : Include positive controls (e.g., celecoxib for COX-2) to validate activity metrics .

- Synthetic Reproducibility : Document exact stoichiometry and drying protocols for hygroscopic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.